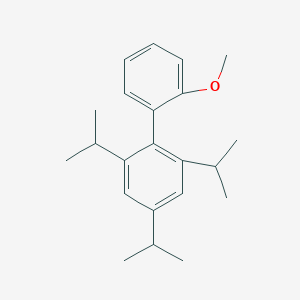
((4-Fluorophenyl)methylene)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-Fluorophenyl)methylene)dibenzene, also known as Benzene, 1-(diphenylmethyl)-4-fluoro-, is an organic compound with the molecular formula C19H15F and a molecular weight of 262.32 g/mol It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methylene bridge and two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Fluorophenyl)methylene)dibenzene typically involves the reaction of 4-fluorobenzaldehyde with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
((4-Fluorophenyl)methylene)dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the functional group introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((4-Fluorophenyl)methylene)dibenzene is used as a building block for the synthesis of more complex organic molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique chemical structure allows for the development of products with enhanced performance characteristics .
Wirkmechanismus
The mechanism of action of ((4-Fluorophenyl)methylene)dibenzene involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets. The methylene bridge and benzene rings provide structural stability and facilitate the formation of stable complexes with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-(diphenylmethyl)-4-chloro-: Similar structure with a chlorine atom instead of fluorine.
Benzene, 1-(diphenylmethyl)-4-bromo-: Similar structure with a bromine atom instead of fluorine.
Benzene, 1-(diphenylmethyl)-4-iodo-: Similar structure with an iodine atom instead of fluorine
Uniqueness
((4-Fluorophenyl)methylene)dibenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms are known for their high electronegativity and ability to form strong bonds, making this compound more stable and reactive compared to its chloro, bromo, and iodo counterparts .
Eigenschaften
Molekularformel |
C19H15F |
|---|---|
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
1-benzhydryl-4-fluorobenzene |
InChI |
InChI=1S/C19H15F/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
InChI-Schlüssel |
DQCIXSBGYBGJSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione](/img/structure/B14120244.png)
![(2S)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B14120245.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120252.png)


![4-[(fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde](/img/structure/B14120280.png)


![(4-Benzylpiperazin-1-yl)[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B14120291.png)


